

# Spectroscopic Profile of 3-Methoxy-5-methylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *3-Methoxy-5-methylpyridine*

Cat. No.: *B1603579*

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **3-methoxy-5-methylpyridine** (CAS No. 78210-42-1). In the absence of publicly available experimental spectra, this document leverages advanced in-silico prediction methodologies to present a thorough characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. To ensure scientific rigor and provide a reliable frame of reference, a comparative analysis with the experimentally determined spectra of its structural analogs, 3-methoxypyridine and 3-methylpyridine, is integrated throughout the guide. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by providing a detailed spectroscopic roadmap for the identification and characterization of this compound.

## Introduction

**3-Methoxy-5-methylpyridine** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide is structured to provide a detailed, scientifically grounded spectroscopic profile of **3-methoxy-5-methylpyridine**, empowering researchers to confidently identify and utilize this compound in their work. The core of this guide is a multi-faceted approach, combining

predictive spectroscopy with a robust comparative analysis against experimentally verified data of its constituent analogs.

## Molecular Structure

The structural formula of **3-methoxy-5-methylpyridine** is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: 2D structure of **3-methoxy-5-methylpyridine** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental NMR data for **3-methoxy-5-methylpyridine**, the following analyses are based on predicted spectra, corroborated by experimental data from 3-methoxypyridine and 3-methylpyridine.

### Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **3-methoxy-5-methylpyridine** in  $\text{CDCl}_3$  is summarized in Table 1.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.15	s	1H	H-2
~7.98	s	1H	H-6
~7.05	s	1H	H-4
~3.85	s	3H	O-CH <sub>3</sub>
~2.30	s	3H	C <sub>5</sub> -CH <sub>3</sub>

Table 1: Predicted  $^1\text{H}$  NMR data for **3-methoxy-5-methylpyridine**.

Expertise & Experience in Spectral Interpretation:

- Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom further deshields the  $\alpha$ -protons (H-2 and H-6). The methoxy group at C-3 is electron-donating through resonance, which would slightly shield the ortho (H-2, H-4) and para (H-6) protons. Conversely, the methyl group at C-5 is weakly electron-donating, shielding the ortho (H-4, H-6) and para (H-2) protons. The predicted singlets for all three aromatic protons are a consequence of the substitution pattern, which eliminates vicinal proton-proton coupling.
- Methoxy Protons (O-CH<sub>3</sub>): The singlet at approximately 3.85 ppm is characteristic of methoxy protons attached to an aromatic ring.
- Methyl Protons (C<sub>5</sub>-CH<sub>3</sub>): The singlet around 2.30 ppm is typical for a methyl group attached to a pyridine ring.

#### Comparative Analysis with Analogs:

- 3-Methoxypyridine: Experimental <sup>1</sup>H NMR data for 3-methoxypyridine shows signals for the aromatic protons, which can be compared to the predicted values for the target molecule. The presence of the additional methyl group in **3-methoxy-5-methylpyridine** is expected to cause a slight upfield shift for the aromatic protons due to its electron-donating nature.
- 3-Methylpyridine: The experimental spectrum of 3-methylpyridine provides a reference for the chemical shift of the methyl group and the influence of a methyl substituent on the pyridine ring protons.

## Predicted <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR spectrum of **3-methoxy-5-methylpyridine** is detailed in Table 2.

Predicted Chemical Shift (ppm)	Assignment
~155.0	C-3
~145.0	C-2
~142.0	C-6
~130.0	C-5
~120.0	C-4
~55.0	O-CH <sub>3</sub>
~18.0	C <sub>5</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR data for **3-methoxy-5-methylpyridine**.

#### Expertise & Experience in Spectral Interpretation:

- **Aromatic Carbons:** The carbon atoms of the pyridine ring are expected to resonate in the range of 120-155 ppm. The carbon attached to the electronegative oxygen (C-3) is predicted to be the most downfield. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded.
- **Aliphatic Carbons:** The methoxy carbon (O-CH<sub>3</sub>) is anticipated around 55 ppm, and the methyl carbon (C<sub>5</sub>-CH<sub>3</sub>) is expected at a more upfield position, around 18 ppm.

#### Comparative Analysis with Analogs:

- **3-Methoxypyridine:** The experimental <sup>13</sup>C NMR data for 3-methoxypyridine serves as a baseline for the chemical shifts of the pyridine ring carbons and the methoxy carbon. The introduction of the methyl group at the C-5 position in our target molecule is expected to influence the chemical shifts of the surrounding carbons, particularly C-4, C-5, and C-6.
- **3-Methylpyridine:** The spectrum of 3-methylpyridine helps in validating the predicted chemical shift for the C<sub>5</sub>-CH<sub>3</sub> group and understanding the electronic effects of a methyl substituent on the carbon chemical shifts of the pyridine ring.

## Experimental Protocol for NMR Data Acquisition

### Sample Preparation:

- Weigh approximately 10-20 mg of **3-methoxy-5-methylpyridine** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

### Instrumentation and Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
  - Relaxation Delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
  - Spectral Width: 0 to 180 ppm.
  - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-methoxy-5-methylpyridine** are listed in

Table 3.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H stretching	Aromatic C-H
~2950-2850	C-H stretching	Aliphatic C-H (CH <sub>3</sub> )
~1600-1580	C=C and C=N stretching	Pyridine ring
~1480-1440	C-H bending	Aliphatic C-H (CH <sub>3</sub> )
~1250-1200	C-O stretching	Aryl-alkyl ether
~1100-1000	C-O stretching	Aryl-alkyl ether

Table 3: Predicted IR data for **3-methoxy-5-methylpyridine**.

## Expertise &amp; Experience in Spectral Interpretation:

- Aromatic C-H Stretch: The peaks in the 3100-3000 cm<sup>-1</sup> region are characteristic of C-H stretching vibrations in aromatic rings.
- Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm<sup>-1</sup> are due to the C-H stretching of the methoxy and methyl groups.
- Pyridine Ring Vibrations: The strong bands in the 1600-1580 cm<sup>-1</sup> region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
- C-O Stretching: The strong absorption bands in the 1250-1000 cm<sup>-1</sup> range are characteristic of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkage.

## Comparative Analysis with Analogs:

- 3-Methoxypyridine: The experimental IR spectrum of 3-methoxypyridine will show the characteristic aromatic C-H and C-O stretching bands.
- 3-Methylpyridine: The IR spectrum of 3-methylpyridine will display the characteristic aliphatic C-H stretching and bending frequencies of the methyl group, which will be present in the

spectrum of **3-methoxy-5-methylpyridine**.

## Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **3-methoxy-5-methylpyridine** or a few milligrams of the solid compound directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

## Mass Spectrometry (MS)

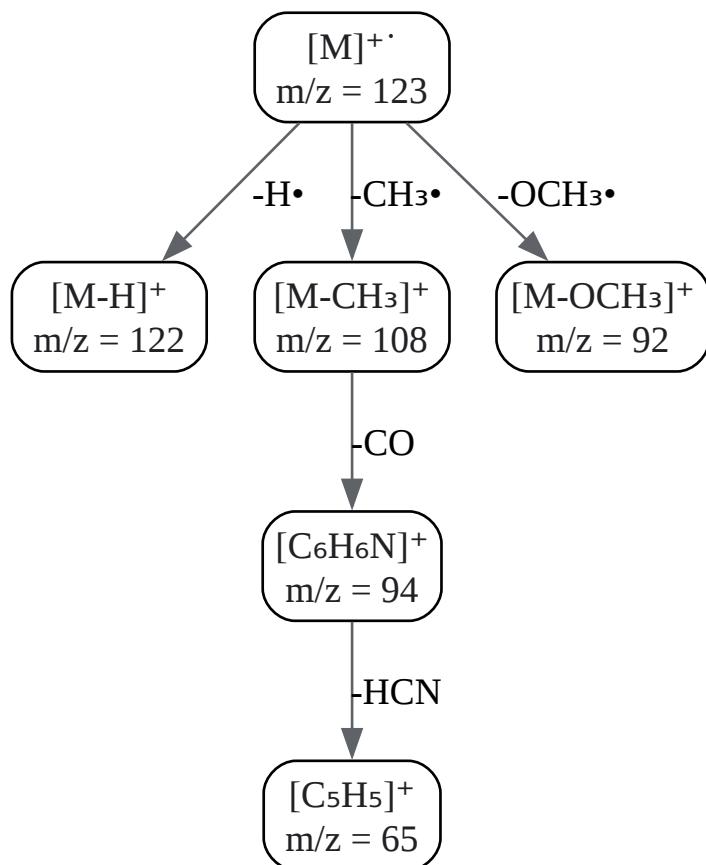
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

- Molecular Ion ( $\text{M}^+$ ): The molecular formula of **3-methoxy-5-methylpyridine** is  $\text{C}_7\text{H}_9\text{NO}$ , which corresponds to a molecular weight of 123.15 g/mol. The electron ionization (EI) mass

spectrum is expected to show a prominent molecular ion peak at  $m/z = 123$ .

- Major Fragmentation Pathways: The fragmentation of **3-methoxy-5-methylpyridine** is predicted to proceed through several key pathways, as illustrated in Figure 2.



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Figure 2: Predicted major fragmentation pathways for **3-methoxy-5-methylpyridine** in EI-MS.

#### Expertise & Experience in Fragmentation Analysis:

- Loss of a Hydrogen Radical ( $[M-H]^{+}$ ): A peak at  $m/z = 122$  can arise from the loss of a hydrogen radical, likely from the methyl or methoxy group.
- Loss of a Methyl Radical ( $[M-CH_3]^{+}$ ): A significant peak at  $m/z = 108$  is expected due to the loss of a methyl radical from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatics. The subsequent loss of carbon monoxide (CO) from this fragment can lead to a peak at  $m/z = 80$ .

- Loss of a Methoxy Radical ( $[M-OCH_3]^+$ ): Cleavage of the C-O bond can result in the loss of a methoxy radical, giving rise to a peak at  $m/z = 92$ .
- Pyridine Ring Fragmentation: Fragmentation of the pyridine ring itself can lead to smaller fragments, such as the pyridinium ion at  $m/z = 78$  after rearrangement, or other characteristic fragments.

#### Comparative Analysis with Analogs:

- 3-Methoxypyridine: The mass spectrum of 3-methoxypyridine will show a molecular ion at  $m/z = 109$  and a prominent fragment from the loss of a methyl radical at  $m/z = 94$ .
- 3-Methylpyridine: The mass spectrum of 3-methylpyridine will exhibit a molecular ion at  $m/z = 93$  and a base peak at  $m/z = 92$  due to the loss of a hydrogen atom to form a stable pyridylmethyl cation.

## Experimental Protocol for Mass Spectrometry Data Acquisition

### Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like **3-methoxy-5-methylpyridine**.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-300.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

- Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation and peak shape.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-methoxy-5-methylpyridine**. By integrating in-silico predictions with comparative analysis of experimentally verified data for its structural analogs, this document offers a robust and scientifically sound resource for the identification and structural elucidation of this compound. The detailed experimental protocols provided herein offer a standardized approach for the future acquisition of empirical data, which will be invaluable for validating and refining the predictive models presented. It is the author's hope that this guide will serve as a valuable tool for researchers and accelerate scientific progress in fields where **3-methoxy-5-methylpyridine** is of interest.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-5-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603579#3-methoxy-5-methylpyridine-spectroscopic-data-nmr-ir-ms>

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